![molecular formula C8H12BrF3 B2999513 1-(Bromomethyl)-4-(trifluoromethyl)cyclohexane CAS No. 858121-96-7](/img/structure/B2999513.png)
1-(Bromomethyl)-4-(trifluoromethyl)cyclohexane
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Overview
Description
1-(Bromomethyl)-4-(trifluoromethyl)cyclohexane, also known as BMTC, is a cyclic alkyl halide with a bromomethyl group and a trifluoromethyl group at the 1 and 4 positions, respectively. It is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other specialty chemicals. This compound has been studied extensively in recent years due to its potential applications in medicinal chemistry, organic synthesis, and catalysis.
Scientific Research Applications
Proximity Effects in Highly Substituted Cyclohexanes
Research by Hofmann et al. (2006) explores the synthesis of 1,3,5-tris(bromomethyl)-1,3,5-trialkylcyclohexanes. This study reveals how alkyl groups influence the reactivity of highly substituted cyclohexanes, offering insights into the chemical behavior of similar compounds like 1-(Bromomethyl)-4-(trifluoromethyl)cyclohexane.
Synthesis and Structural Analysis
- Frey (1992) investigates the synthesis of 1,2,3-Tris(arylmethylene)cyclohexanes and their conversion to 1,2,3-tris(arylmethyl)benzenes, highlighting synthetic pathways relevant to similar compounds.
- Neverov and Brown (1998) study the reaction kinetics involving brominated cyclohexane derivatives, providing insights into reaction mechanisms for compounds like 1-(Bromomethyl)-4-(trifluoromethyl)cyclohexane.
- The work by Arsenault et al. (2008) on the thermal stability and structural characterization of brominated flame retardants offers an understanding of the stability and isomeric forms of similar brominated cyclohexanes.
Chemical Intermediates and Reactions
- Ramaiah et al. (2003) demonstrate the use of bromotrifluoromethane in the synthesis of 1-trifluoromethyl-1-cyclohexanol, indicative of the potential applications of 1-(Bromomethyl)-4-(trifluoromethyl)cyclohexane in creating similar compounds.
- Boudjouk et al. (1985) explore the reaction of magnesium with cis-1,3,5-tris(bromomethyl)cyclohexane, yielding insights into Grignard reagent formation from similar brominated cyclohexanes.
Additional Insights
- Olah et al. (1967) provide insights into the structure and reactivity of cyclohexane derivatives, relevant to understanding the behavior of 1-(Bromomethyl)-4-(trifluoromethyl)cyclohexane.
- Fujioka et al. (2006) discuss the intramolecular bromo-amination of cyclohexane derivatives, which can be applicable to the chemistry of 1-(Bromomethyl)-4-(trifluoromethyl)cyclohexane.
Mechanism of Action
Target of Action
Bromocyclohexane, a similar compound, is known to undergo e2 (elimination bimolecular) reactions . The trifluoromethyl group also plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
The mode of action of 1-(Bromomethyl)-4-(trifluoromethyl)cyclohexane is likely to involve a one-step reaction where both the substrate and nucleophile are involved . An anti-elimination is favored due to the flow of electrons . This means that the hydrogen, which is picked off by the base, has a 180° dihedral angle with the leaving group (bromide) .
Biochemical Pathways
The compound may be involved in trifluoromethylation of carbon-centered radical intermediates .
Result of Action
The compound’s action could result in the formation of new compounds through the process of elimination .
properties
IUPAC Name |
1-(bromomethyl)-4-(trifluoromethyl)cyclohexane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrF3/c9-5-6-1-3-7(4-2-6)8(10,11)12/h6-7H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLFWEZJQUZTRPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CBr)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrF3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Bromomethyl)-4-(trifluoromethyl)cyclohexane | |
CAS RN |
858121-96-7 |
Source
|
Record name | 1-(bromomethyl)-4-(trifluoromethyl)cyclohexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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